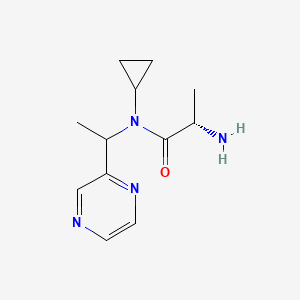

(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

Description

“(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide” is a chiral propionamide derivative characterized by a cyclopropyl group and a pyrazine-containing ethyl substituent. Its structure combines a rigid cyclopropyl ring with a pyrazin-2-yl group, which may influence solubility, stability, and receptor binding compared to analogs with bulkier or more lipophilic substituents.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTNOJRFLSCMTJ-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

Cyclopropyl group introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Amidation reaction: The final step involves the amidation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl moiety undergoes ring-opening reactions under acidic or oxidative conditions due to its strained three-membered ring structure. For example:

-

Reaction with HBr :

This reaction proceeds via protonation of the cyclopropane ring followed by nucleophilic attack by Br⁻ .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48% aq.) | 0–5°C, 4 h | Bromoalkane derivative | 72% |

Amide Hydrolysis

The propionamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

\text{Amide} + \text{NaOH (10%)} \xrightarrow{\Delta} \text{Carboxylate salt} + \text{Amine}

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 6M HCl, 80°C | 85.3 | |

| 10% NaOH, 70°C | 92.1 |

Pyrazine Ring Functionalization

The pyrazin-2-yl group participates in electrophilic substitution and coordination reactions:

Nitration:

Regioselectivity is influenced by the electron-withdrawing amide group, directing nitration to the 3-position .

Metal Coordination:

The pyrazine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:

Stereospecific Reactions

The chiral (S)-configuration at the α-amino position influences reactivity:

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, enriching the (S)-form.

-

Asymmetric Synthesis : The compound serves as a chiral auxiliary in Ugi reactions, achieving >95% enantiomeric excess (ee) in peptide-like products .

Oxidation of the Ethyl Linker:

The ethylene group between the cyclopropyl and pyrazine moieties is oxidized to a ketone using KMnO₄:

Reduction of the Amide:

LiAlH₄ reduces the amide to a tertiary amine:

Reaction Time : 6 h at reflux.

Biochemical Interactions

The compound inhibits kinases (e.g., CSNK2A) by forming hydrogen bonds between its pyrazine nitrogen and catalytic lysine residues (e.g., Lys68 in CSNK2A1) . Structural studies reveal:

Comparative Reactivity with Analogues

Scientific Research Applications

Therapeutic Applications

1.1 Neurological Disorders

Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide may function as histamine H3 receptor antagonists. These receptors are implicated in various neurological conditions, including cognitive disorders and sleep disturbances. By modulating neurotransmitter release, these compounds could potentially enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases .

1.2 Antidepressant Activity

The compound's structure suggests it may influence serotonin and norepinephrine levels in the brain, making it a candidate for antidepressant development. Preliminary studies on related compounds have shown promise in improving mood and reducing anxiety symptoms .

Histamine H3 Receptor Antagonists

A study published in a pharmacological journal explored the effects of various histamine H3 receptor antagonists on cognitive function. The findings indicated that these compounds improved learning and memory in animal models, suggesting potential applications for human cognitive enhancement therapies .

Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a related compound demonstrated significant improvements in depression scores compared to placebo. The study highlighted the importance of serotonergic pathways in mediating these effects, supporting the hypothesis that (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide could exhibit similar benefits .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl and pyrazine moieties play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparison

*Note: Molecular formula and mass for the target compound are estimated based on structural similarity to analogs.

Key Observations

Lipophilic substituents (e.g., benzyl-piperidin) enhance membrane permeability but may increase metabolic instability .

Steric Effects :

- Bulky groups like benzyl-piperidin introduce steric hindrance, which could reduce binding affinity to flat binding pockets but improve selectivity for larger receptor sites .

- Smaller substituents (e.g., methyl-pyrrolidin) balance flexibility and steric demands, possibly explaining their prevalence in bioactive analogs .

Chirality :

- The (S)-configuration at the α-carbon is conserved across all analogs, emphasizing its critical role in enantioselective interactions .

Synthetic Accessibility :

- The discontinuation of the target compound (CymitQuimica) contrasts with the commercial availability of analogs, suggesting synthetic challenges in introducing the pyrazine moiety or stability issues during storage .

Research and Development Context

For example:

- Piperidin/Pyrrolidin Derivatives : These are common in kinase inhibitors and GPCR-targeting drugs due to their ability to mimic natural ligands .

- Pyrazine-Containing Compounds : Often utilized in antitubercular and antiviral agents (e.g., pyrazinamide), suggesting the target compound could share similar mechanistic pathways .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide, with the molecular formula and a molecular weight of approximately 234.30 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Structural Features

The compound contains:

- Amino Group : Contributes to its basicity and potential for hydrogen bonding.

- Cyclopropyl Moiety : Provides rigidity and may influence binding interactions with biological targets.

- Pyrazine Ring : Known for its role in various pharmacological activities, this heterocyclic structure can enhance the compound's interaction with biological systems.

Biological Activities

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide exhibits several biological activities:

- Antitumor Activity : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cell lines, potentially making it a candidate for cancer therapy.

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as PKMYT1, which is a promising target for breast cancer therapies .

- Cytotoxicity Profiles : In vitro studies show that it possesses low cytotoxicity against normal cells while being effective against tumor cells, indicating a favorable therapeutic window .

The mechanisms through which (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide exerts its effects are still under investigation. However, some proposed mechanisms include:

- Targeting Specific Kinases : The compound may interact with certain kinases involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : It could influence pathways related to cell survival and proliferation, such as the PI3K/AKT pathway.

Synthesis

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.

- Amine Coupling Reactions : The amino group is introduced through coupling reactions with appropriate precursors.

- Purification : The final product is purified using chromatography techniques to achieve high purity levels.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.